12-Hydroxyjasmonic acid
Overview
Description
12-Hydroxyjasmonic acid is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. This compound is particularly significant in the context of plant stress responses, including wound healing and defense against herbivores and pathogens .
Mechanism of Action
Target of Action
The primary target of 12-Hydroxyjasmonic acid is the leaf-closing movement in plants, specifically in Samanea saman . This compound acts as a COI1-JAZ-independent activator , which means it operates independently of the COI1-JAZ module that is typically involved in jasmonate signaling .
Mode of Action
The mode of action of this compound involves stereospecific recognition . The nonglucosylated derivative, (−)-12-hydroxyjasmonic acid, also displays weak activity . Rapid and cell type-specific shrinkage of extensor motor cell protoplasts is selectively initiated upon treatment with (−)-LCF .
Biochemical Pathways
The biochemical pathway of this compound involves the jasmonate metabolic pathway . The first step in this pathway is the conversion of jasmonic acid to 12-oxo-phytodienoic acid (12-OPDA), which is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) . The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate this compound upon wounding in Arabidopsis leaves .
Result of Action
The result of the action of this compound is the induction of leaf-closing movement in plants saman and lima bean (Phaseolus lunatus) .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound induces leaf-closing movement in plants, a process that is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions that affect these channels.
Biochemical Analysis
Biochemical Properties
12-Hydroxyjasmonic acid interacts with various enzymes and proteins. For instance, the gene AtST2a from Arabidopsis thaliana encodes a hydroxyjasmonic acid sulfotransferase that exhibits strict specificity for 11- and this compound . This interaction suggests that the hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been identified as a bioactive metabolite that induces nyctinastic leaf closure of Samanea saman . It has also been shown to cause rapid and cell type-specific shrinkage of extensor motor cell protoplasts .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown to exert its leaf-closing activity through a mechanism independent of the COI1-JAZ module . This suggests the existence of at least two separate jasmonic acid signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For example, the exogenous application of methyljasmonate to Arabidopsis thaliana plants led to increased levels of both metabolites, whereas treatment with this compound led to an increased level of this compound sulfate without affecting the endogenous level of jasmonic acid .
Metabolic Pathways
This compound is involved in the metabolic pathways of the plant hormone jasmonate. It is synthesized by the cytochrome P450 subclade 94 enzymes . The biosynthesis of jasmonic acid, from which this compound is derived, proceeds through the lipooxygenase-catalyzed peroxidation of linoleic acid to form 13-hydroperoxide, which is modified and cyclized to form 12-oxo-phytodienoic acid (OPDA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxyjasmonic acid can be synthesized through the hydroxylation of jasmonic acid. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the jasmonic acid molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: This method would ensure a consistent and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxyjasmonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 12-oxo-jasmonic acid.
Reduction: Formation of 12-hydroxyjasmonol.
Substitution: Formation of various 12-substituted jasmonic acid derivatives.
Scientific Research Applications
12-Hydroxyjasmonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various jasmonate derivatives.
Biology: It plays a role in studying plant hormone signaling pathways and stress responses.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of plant growth regulators and agricultural chemicals .
Comparison with Similar Compounds
Jasmonic Acid: The parent compound, which is less hydroxylated but plays a similar role in plant stress responses.
Methyl Jasmonate: A volatile ester form of jasmonic acid, involved in plant defense signaling.
12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early stress responses
Uniqueness: 12-Hydroxyjasmonic acid is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its parent compound and other derivatives. This hydroxylation allows it to participate in unique signaling pathways and confer specific stress responses in plants .
Properties
IUPAC Name |
2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-BSANDHCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420561 | |
Record name | 12-hydroxyjasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140631-27-2 | |
Record name | 12-hydroxyjasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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